molecular formula C15H22N4O4S B2446413 2-isopentyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251698-81-3

2-isopentyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2446413
CAS RN: 1251698-81-3
M. Wt: 354.43
InChI Key: NNAGESIHMMIFBB-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-ones are a class of compounds that have been used in the preparation of various pharmaceuticals . They are known for their broad biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular properties .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones and their derivatives has been a topic of interest in medicinal chemistry . Various synthetic approaches have been developed, many of which involve the fusion of two pharmaceutically active moieties, triazole and thiadiazine .


Molecular Structure Analysis

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-ones are characterized by a triazole ring fused with a pyridinone ring . The ability of the triazole ring to accept and donate hydrogen bonds makes this core a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for “2-isopentyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is not known, compounds in the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one class are known to exhibit a wide range of biological activities. For example, some have been found to be potent and selective inhibitors of synaptosomal uptake of 5-hydroxytryptamine .

Future Directions

The 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones and their derivatives continue to be a topic of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on the development of new synthetic approaches, the exploration of their biological activities, and the design and development of new drugs based on this scaffold .

properties

IUPAC Name

2-(3-methylbutyl)-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-12(2)5-6-19-15(20)18-11-13(3-4-14(18)16-19)24(21,22)17-7-9-23-10-8-17/h3-4,11-12H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAGESIHMMIFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-isopentyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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